molecular formula C5H7NOS B066493 (3-Aminothiophen-2-yl)methanol CAS No. 170861-45-7

(3-Aminothiophen-2-yl)methanol

Cat. No.: B066493
CAS No.: 170861-45-7
M. Wt: 129.18 g/mol
InChI Key: OWSDIEUZWGLGAG-UHFFFAOYSA-N
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Description

(3-Aminothiophen-2-yl)methanol is an organic compound with the molecular formula C5H7NOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Scientific Research Applications

(3-Aminothiophen-2-yl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in the development of organic semiconductors and conductive polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds with therapeutic potential.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminothiophen-2-yl)methanol typically involves the functionalization of thiophene derivatives. One common method is the reduction of (3-Nitrothiophen-2-yl)methanol using a suitable reducing agent such as iron powder in the presence of acetic acid. The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form (3-Aminothiophen-2-yl)methane using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for the introduction of various functional groups. Reagents such as bromine or chlorine can be used under controlled conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products:

    Oxidation: (3-Aminothiophen-2-yl)carboxylic acid.

    Reduction: (3-Aminothiophen-2-yl)methane.

    Substitution: 3-Bromo-(3-Aminothiophen-2-yl)methanol.

Mechanism of Action

The mechanism of action of (3-Aminothiophen-2-yl)methanol in biological systems involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-Aminothiophenol: Similar structure but lacks the hydroxymethyl group.

    3-Aminothiophene: Lacks the hydroxymethyl group.

    (3-Nitrothiophen-2-yl)methanol: Precursor in the synthesis of (3-Aminothiophen-2-yl)methanol.

Uniqueness: this compound is unique due to the presence of both an amino group and a hydroxymethyl group on the thiophene ring

Properties

IUPAC Name

(3-aminothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c6-4-1-2-8-5(4)3-7/h1-2,7H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSDIEUZWGLGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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